1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
(4-amino-2-propylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-5-15-10(9(12)8-13-15)11(16)14-6-3-4-7-14/h8H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEURDYGQUXKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides in the presence of a base.
Attachment of the Pyrrolidin-1-ylcarbonyl Group: This step involves the acylation of the pyrazole ring with a pyrrolidine derivative, often using reagents like acyl chlorides or anhydrides.
Final Amination:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. 1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been studied for its effectiveness against various cancer cell lines, showing potential in inhibiting tumor growth through apoptosis induction mechanisms.
- Anti-inflammatory Effects : Studies have demonstrated that similar pyrazole derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent, which could be beneficial in treating chronic inflammatory diseases.
- Neurological Applications : There is emerging evidence supporting the neuroprotective effects of pyrazole derivatives. The compound may play a role in protecting neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative diseases.
Polymer Chemistry
The incorporation of 1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine into polymer matrices has been explored for developing advanced materials with enhanced properties:
- Thermal Stability : When integrated into polymer composites, the compound can improve thermal stability, making it suitable for high-temperature applications.
- Conductive Polymers : Its unique electronic properties may facilitate the development of conductive polymers for use in electronic devices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in vitro. |
| Study C | Neurological Protection | Indicated neuroprotection against oxidative stress in neuronal cultures. |
Wirkmechanismus
The mechanism of action of 1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares 1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine with structurally related pyrazole derivatives:
Key Findings
Substituent Effects on Activity: The pyrrolidin-1-ylcarbonyl group in the target compound introduces a heterocyclic amide, which may enhance hydrogen bonding and solubility compared to simpler alkyl or aromatic substituents (e.g., phenyl or trifluoromethyl) . In contrast, morpholinoethoxy (Compound 40a) and trifluoromethyl groups () demonstrate that electronic and steric properties significantly modulate activity. For example, replacing p-tolyl with 4-chloro or 4-bromo groups in Compound 40a reduced TNF-α inhibitory potency by >50% .
Positional Isomerism :
- Positional isomerism (e.g., pyrazole vs. imidazole in Compound 40n) led to a dramatic loss of activity in TNF-α inhibition assays, underscoring the importance of the pyrazole scaffold .
Pyrrolidine vs. pyridine (): Pyrrolidine’s saturated ring may reduce π-stacking interactions but improve metabolic stability compared to aromatic pyridine.
Synthetic Accessibility :
- The synthesis of pyrrolidinylcarbonyl derivatives may involve carbonylating agents (e.g., Vilsmeier–Haack reagent, as in ), whereas trifluoromethyl groups require specialized fluorination protocols .
Biologische Aktivität
Overview
1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine (CAS No. 2101195-19-9) is a synthetic organic compound belonging to the pyrazole class, which has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a unique structure that includes a pyrazole ring substituted with a propyl group at the 1-position and a pyrrolidin-1-ylcarbonyl group at the 5-position, along with an amine group at the 4-position.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | (4-amino-2-propylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
| SMILES | CCCN1C(=C(C=N1)N)C(=O)N2CCCC2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Propyl Group : Achieved via alkylation using propyl halides.
- Attachment of the Pyrrolidin-1-ylcarbonyl Group : Involves acylation with pyrrolidine derivatives.
- Final Amination : Completion of the synthesis through amination reactions.
Antimicrobial and Antitumor Properties
Research indicates that pyrazole derivatives, including 1-propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine, exhibit significant antimicrobial and antitumor activities. Studies have shown that certain pyrazole compounds can inhibit key enzymes involved in cancer cell proliferation and inflammation pathways, making them potential candidates for drug development.
For instance, pyrazole derivatives have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), where they exhibited cytotoxic effects that were enhanced when combined with traditional chemotherapeutics like doxorubicin .
The mechanism by which 1-propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways, thereby reducing inflammation and pain.
- Receptor Modulation : It may interact with specific receptors in the body, altering their activity to achieve therapeutic effects.
Study on Antitumor Activity
A study focused on the antitumor activity of various pyrazole derivatives highlighted that compounds similar to 1-propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine showed promising results against breast cancer cells. The research utilized cytotoxicity assays to evaluate their effectiveness both alone and in combination with doxorubicin, revealing significant synergistic effects in certain cases .
Study on Antimicrobial Activity
Another investigation illustrated that synthesized pyrazole carboxamides exhibited notable antifungal activity. The study emphasized structure–activity relationships (SAR) among different derivatives, suggesting that modifications in the chemical structure could enhance bioactivity against microbial pathogens .
Comparison with Similar Compounds
The biological activity of 1-propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared to other pyrazole derivatives:
| Compound | Activity Type |
|---|---|
| 1-(2,6-Dichlorophenyl)-2-indolinone | Anti-inflammatory |
| 3,5-Dimethylpyrazole | Corrosion inhibitor |
| 1-Phenyl-3-methyl-5-pyrazolone | Analgesic and anti-inflammatory |
These comparisons reveal that while many pyrazole derivatives share common therapeutic properties, the unique substitution pattern of 1-propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine may confer distinct pharmacological effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Propyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Pyrazole Formation : Start with cyclocondensation of hydrazines with β-keto esters or nitriles to form the pyrazole ring.
Propyl Substitution : Alkylation at the pyrazole N-1 position using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
Pyrrolidinylcarbonyl Functionalization : Introduce the pyrrolidin-1-ylcarbonyl group via a coupling reaction (e.g., HATU/DMAP-mediated acylation of the pyrazole C-5 amine with pyrrolidine-1-carbonyl chloride).
- Critical Considerations : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent side reactions. Monitor reaction progress via TLC or LC-MS .
Basic: How can the compound’s purity and structure be validated post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 1.0–1.5 ppm for propyl CH₃; 13C NMR: ~170 ppm for carbonyl).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ expected for C₁₂H₂₁N₅O).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
- X-ray Crystallography (if crystalline): Resolve absolute configuration and intramolecular interactions .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., JAK2 or CDK2) using fluorescence-based ADP-Glo™ assays.
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
Focus on systematic substituent modifications:
| Position | Modification | Hypothesized Impact |
|---|---|---|
| N-1 Propyl | Replace with cyclopropyl or allyl | Altered lipophilicity and target binding |
| C-5 Carbonyl | Substitute pyrrolidine with piperidine | Adjust conformational flexibility |
| Pyrazole Core | Introduce electron-withdrawing groups (e.g., Cl) | Enhance metabolic stability |
- Tools :
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Address discrepancies through:
Experimental Replication : Ensure identical assay conditions (pH, temperature, cell passage number).
Purity Reassessment : Quantify trace impurities (e.g., residual solvents) via GC-MS.
Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan®) to identify unintended interactions.
Data Normalization : Apply statistical corrections (e.g., Z-score normalization) to account for batch effects .
Advanced: What strategies mitigate metabolic instability in vivo?
Methodological Answer:
Optimize pharmacokinetics via:
- Prodrug Design : Mask the amine group with acetyl or PEGylated moieties.
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models.
- Isotope Labeling : Use deuterium at labile positions (e.g., C-H bonds adjacent to the pyrrolidinyl group) to slow metabolism .
Advanced: How to evaluate the compound’s potential for off-target toxicity?
Methodological Answer:
Implement tiered toxicological screening:
In Silico Prediction : Use tools like ProTox-II or Derek Nexus to flag structural alerts.
hERG Channel Assay : Measure IC₅₀ via patch-clamp electrophysiology to assess cardiac risk.
Genotoxicity : Conduct Ames test (TA98 strain) and micronucleus assay in human lymphocytes.
In Vivo Profiling : Monitor organ histopathology and serum biomarkers (ALT, creatinine) in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
